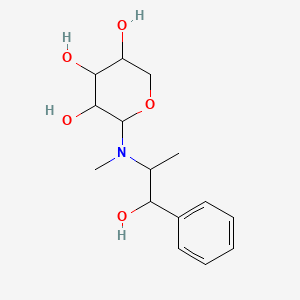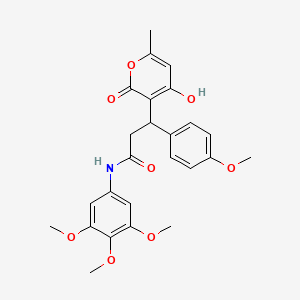![molecular formula C13H18N6 B14942285 1-ethyl-4-[2-(1H-tetrazol-1-yl)phenyl]piperazine](/img/structure/B14942285.png)
1-ethyl-4-[2-(1H-tetrazol-1-yl)phenyl]piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-ETHYL-4-[2-(1H-1,2,3,4-TETRAAZOL-1-YL)PHENYL]PIPERAZINE is a heterocyclic compound that features a piperazine ring substituted with an ethyl group and a phenyl ring bearing a 1H-1,2,3,4-tetrazole moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-ETHYL-4-[2-(1H-1,2,3,4-TETRAAZOL-1-YL)PHENYL]PIPERAZINE typically involves the following steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized via a click chemistry approach involving the reaction of azides with alkynes in the presence of a copper catalyst.
Attachment to the Phenyl Ring: The tetrazole moiety is then attached to a phenyl ring through a substitution reaction.
Formation of the Piperazine Ring: The piperazine ring is synthesized separately and then functionalized with an ethyl group.
Coupling Reaction: Finally, the phenyl-tetrazole compound is coupled with the ethyl-piperazine derivative under suitable conditions to form the target compound.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Analyse Chemischer Reaktionen
Types of Reactions: 1-ETHYL-4-[2-(1H-1,2,3,4-TETRAAZOL-1-YL)PHENYL]PIPERAZINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The phenyl ring can undergo electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or potassium permanganate under acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products:
Oxidation: N-oxides of the tetrazole ring.
Reduction: Reduced derivatives of the piperazine ring.
Substitution: Halogenated phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
1-ETHYL-4-[2-(1H-1,2,3,4-TETRAAZOL-1-YL)PHENYL]PIPERAZINE has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Material Science: The compound’s unique structure makes it a candidate for use in the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used in studies to understand its interaction with enzymes and receptors, contributing to the development of new therapeutic agents.
Wirkmechanismus
The mechanism of action of 1-ETHYL-4-[2-(1H-1,2,3,4-TETRAAZOL-1-YL)PHENYL]PIPERAZINE involves its interaction with specific molecular targets. The tetrazole ring can form hydrogen bonds and coordinate with metal ions, while the piperazine ring can interact with various receptors. These interactions can modulate biological pathways, leading to the compound’s observed effects.
Vergleich Mit ähnlichen Verbindungen
1-Phenylpiperazine: Lacks the tetrazole moiety, making it less versatile in forming hydrogen bonds and metal coordination.
1-Ethyl-4-phenylpiperazine: Similar structure but without the tetrazole ring, leading to different chemical and biological properties.
1-(2-Phenylethyl)piperazine: Features a different substitution pattern, affecting its reactivity and applications.
Uniqueness: 1-ETHYL-4-[2-(1H-1,2,3,4-TETRAAZOL-1-YL)PHENYL]PIPERAZINE is unique due to the presence of both the tetrazole and piperazine rings, which confer distinct chemical reactivity and biological activity. This combination allows for versatile applications in various fields of research.
Eigenschaften
Molekularformel |
C13H18N6 |
|---|---|
Molekulargewicht |
258.32 g/mol |
IUPAC-Name |
1-ethyl-4-[2-(tetrazol-1-yl)phenyl]piperazine |
InChI |
InChI=1S/C13H18N6/c1-2-17-7-9-18(10-8-17)12-5-3-4-6-13(12)19-11-14-15-16-19/h3-6,11H,2,7-10H2,1H3 |
InChI-Schlüssel |
WCGBPCFFUAKAOL-UHFFFAOYSA-N |
Kanonische SMILES |
CCN1CCN(CC1)C2=CC=CC=C2N3C=NN=N3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-(2-fluorophenyl)-1-[(6-oxo-3-phenyl-1,6-dihydropyridazin-4-yl)amino]-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione](/img/structure/B14942209.png)
![6-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-4,4-dimethyl-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione](/img/structure/B14942220.png)
![Ethyl 2-anilino-5-{[(3,3-diphenylpropyl)amino]methylidene}-4-oxo-4,5-dihydrothiophene-3-carboxylate](/img/structure/B14942227.png)
![3-(4-chlorophenyl)-6-[(E)-2-(4-fluorophenyl)ethenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B14942229.png)
![N-acetyl-N'-[4,6-di(piperidin-1-yl)-1,3,5-triazin-2-yl]-N'-methylacetohydrazide](/img/structure/B14942230.png)

![5-(3,4,5-Trimethoxyphenyl)naphtho[2,3-d][1,3]dioxole](/img/structure/B14942238.png)

![3-(Pyridin-4-yl)-6-[4-(trifluoromethoxy)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B14942244.png)
![2-[(4-bromobenzyl)sulfanyl]-6,7-dihydro-5H-cyclopenta[d][1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B14942247.png)
![methyl 4-[({[5-methyl-4-(2-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B14942268.png)

![ethyl 2-[3-(2,4-dimethoxyphenyl)-5-hydroxy-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]-1,3-thiazole-4-carboxylate](/img/structure/B14942278.png)
